N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group substituted with a 4-amino-2-methylphenyl moiety. Structurally, it shares similarities with anti-inflammatory and herbicide compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, which are known for COX-2 inhibition and auxin-like activity .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-11(18)3-4-13(9)19-15(20)8-21-14-5-2-10(16)7-12(14)17/h2-7H,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNPRAZEICRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride
This intermediate is synthesized by reacting 2-(2,4-dichlorophenoxy)acetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
| Reagent | Amount (mol equiv.) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | 1 | Dry dichloromethane or chloroform | 0–5 °C (initial), then room temp | 2–4 hours | Anhydrous, inert atmosphere |
| Thionyl chloride (SOCl2) or oxalyl chloride | 1.2 | Same as above | Same as above | Same as above | Excess reagent used for complete conversion |
The reaction mixture is then evaporated under reduced pressure to remove excess chlorinating agent, yielding the acyl chloride intermediate as a pale-yellow oil or solid.
Coupling with 4-Amino-2-methylaniline
The acyl chloride intermediate is reacted with 4-amino-2-methylaniline to form the target amide. This step is performed in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane, in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
| Reagent | Amount (mol equiv.) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetyl chloride | 1 | DMF or DCM | 0–5 °C (initial), then room temp | 4–12 hours | Slow addition to control exotherm |
| 4-Amino-2-methylaniline | 1 | Same as above | Same as above | Same as above | Freshly distilled or recrystallized |
| Triethylamine (TEA) | 1.1–1.5 | Same as above | Same as above | Same as above | Scavenges HCl formed |
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-cold water, and the crude product is filtered and washed.
Purification
The crude amide is purified by recrystallization from solvents such as ethanol or ethyl acetate/hexane mixtures. Further purification may be conducted by column chromatography if necessary.
Characterization
The purified compound is characterized by:
- Melting point determination
- Infrared spectroscopy (IR) to confirm amide bond formation
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR)
- Mass spectrometry (MS) for molecular weight confirmation
Research Findings and Yield Data
Several studies have reported yields ranging from 65% to 90% for similar amide syntheses involving substituted anilines and phenoxyacetyl chlorides, depending on reaction conditions and purification methods.
| Step | Yield (%) | Notes |
|---|---|---|
| Preparation of acyl chloride | 85–95 | High purity required for subsequent coupling |
| Coupling with 4-amino-2-methylaniline | 70–90 | Optimized by slow addition and temperature control |
| Overall yield | 65–85 | Dependent on purification efficiency |
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Use of thionyl chloride vs. oxalyl chloride | Both effective chlorinating agents; thionyl chloride more commonly used | High conversion rates; easy removal of by-products | Thionyl chloride is toxic and corrosive |
| Solvent choice | DMF, DCM, or chloroform | DMF enhances solubility of reactants | DMF is toxic; DCM is volatile and carcinogenic |
| Base selection | Triethylamine commonly used | Efficient HCl scavenging | Excess base may complicate purification |
| Temperature control | Initial cooling to 0–5 °C during acyl chloride addition | Minimizes side reactions | Requires precise temperature maintenance |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to the desired biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Feasibility : Analogs like 7d and 6a exhibit moderate yields (53–58%), while the commercial availability of the target compound suggests optimized synthesis .
Anti-inflammatory Potential:
- COX-2 Inhibition: Derivatives of 2,4-dichlorophenoxyacetic acid, such as 7d, demonstrate superior COX-2 binding compared to the parent acid in molecular docking studies . The target compound’s amino group may enhance selectivity for COX-2 over COX-1, though specific data is lacking.
- Auxin-like Activity: WH7, a triazole-containing analog, mimics auxin activity in plants by binding to auxin receptors . The target compound’s dichlorophenoxy group may share similar receptor interactions but likely diverges in application due to its acetamide linkage.
Pharmacological Properties:
- Antihistamine Activity: A structurally similar compound, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, exhibits antihistamine and anticholinergic effects . This suggests the target compound may have overlapping bioactivity, modulated by its methyl group and amino positioning.
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., 7d: 171–173°C; 7h: 205–207°C) have higher melting points than less polar derivatives like 5e (oil) . The target compound’s melting point is unreported but expected to align with crystalline acetamides (100–200°C).
- Solubility: The amino group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., NSC 212167), facilitating bioavailability .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂
- Molecular Weight : 325.19 g/mol
The presence of the dichlorophenoxy group is notable for its unique chemical properties, which may enhance biological interactions and activities.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant antiproliferative effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Its potential as an anti-inflammatory agent is also being investigated, particularly in relation to its ability to modulate inflammatory pathways.
- Enzyme Interaction Studies : The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific biological targets such as:
- Histone Deacetylases (HDACs) : Similar compounds have shown HDAC inhibitory activity, which is crucial in cancer therapy due to their role in regulating gene expression.
- Cell Cycle Regulators : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Studies
Recent studies have highlighted the compound's potential in cancer treatment:
- A study demonstrated that this compound exhibited significant growth inhibition in various cancer cell lines. For example, it showed an IC50 value of approximately against prostate cancer (PC-3), indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
Apoptosis Induction
Flow cytometry analysis confirmed that the compound promotes apoptosis in HepG2 liver cancer cells. The apoptosis rates increased significantly with higher concentrations of the compound, suggesting a dose-dependent effect .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other acetamides:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(4-Amino-2-methylphenyl)-acetamide | Lacks dichlorophenoxy group | Moderate anticancer activity |
| N-(5-Amino-2-methylphenyl)-2-(2,4-dichloro) | Contains 5-amino group | Enhanced anti-inflammatory effects |
Potential Applications
The compound shows promise in several fields:
- Pharmaceuticals : As a candidate for developing anticancer drugs.
- Agriculture : Possible use as a herbicide due to its structural similarities to plant hormones.
- Biochemistry : Investigating enzyme interactions could lead to novel therapeutic agents.
Case Studies and Future Directions
Several ongoing studies aim to elucidate the full spectrum of biological activities exhibited by this compound. Future research should focus on:
- In vivo Studies : To validate efficacy and safety profiles.
- Mechanistic Studies : To better understand interactions at the molecular level.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced activity.
Q & A
Q. How do steric and electronic effects of substituents influence crystallization behavior?
- Bulky groups (e.g., methylenedioxybenzyl) reduce crystal symmetry, complicating X-ray analysis. Use slow evaporation (toluene/hexane) for single-crystal growth. Compare packing motifs (e.g., π-π stacking vs. hydrogen bonding) to correlate crystallinity with solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
